Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate is a complex organic compound that features a brominated phenyl group, a sulfamoyl group, and a trifluoromethyl-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step usually involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the brominated phenyl group or the sulfamoyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the brominated phenyl group but lacks the sulfamoyl and trifluoromethyl groups.
Methyl 4-bromophenylacetate: Similar ester functionality but different overall structure.
Phenylboronic acid derivatives: Used in similar synthetic applications but with different functional groups.
Uniqueness
Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO4S2/c1-22-12(19)9-10(24(18,20)21)8(11(23-9)13(15,16)17)6-2-4-7(14)5-3-6/h2-5H,1H3,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCGMUBYLDRAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=C(C=C2)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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